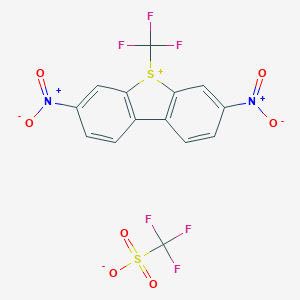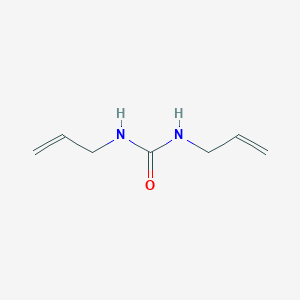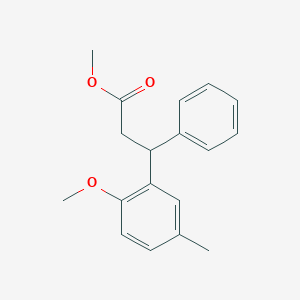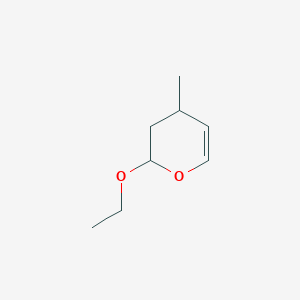
S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate is a complex organofluorine compound known for its unique chemical properties. This compound features a trifluoromethyl group and a dinitrodibenzothiophenium core, making it highly reactive and useful in various chemical applications. The presence of trifluoromethyl and nitro groups enhances its stability and reactivity, making it a valuable reagent in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the trifluoromethylation of dibenzothiophene using reagents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst like copper(I) iodide . The nitro groups can be introduced through nitration reactions using nitric acid or a mixture of nitric and sulfuric acids under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques like recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The trifluoromethyl and nitro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted dibenzothiophenium derivatives.
Wissenschaftliche Forschungsanwendungen
S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate has several applications in scientific research:
Wirkmechanismus
The mechanism of action of S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate involves its ability to participate in various chemical reactions due to the presence of reactive trifluoromethyl and nitro groups. These groups can interact with molecular targets, such as proteins or nucleic acids, through covalent bonding or non-covalent interactions. The compound’s reactivity allows it to modify specific sites within molecules, thereby altering their function and activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trifluoromethyltrimethylsilane (TMSCF3): A commonly used trifluoromethylating agent.
Trifluoromethanesulfonic anhydride: Used for introducing triflyl groups into organic molecules.
Methyl trifluoromethanesulfonate: A strong methylating reagent.
Uniqueness
S-(Trifluoromethyl)-3,7-dinitrodibenzothiophenium trifluoromethanesulfonate is unique due to its combination of trifluoromethyl and nitro groups within a dibenzothiophene framework. This combination imparts distinct reactivity and stability, making it particularly useful in applications requiring precise chemical modifications .
Eigenschaften
CAS-Nummer |
129922-37-8 |
|---|---|
Molekularformel |
C14H6F6N2O7S2 |
Molekulargewicht |
492.3 g/mol |
IUPAC-Name |
3,7-dinitro-5-(trifluoromethyl)dibenzothiophen-5-ium;trifluoromethanesulfonate |
InChI |
InChI=1S/C13H6F3N2O4S.CHF3O3S/c14-13(15,16)23-11-5-7(17(19)20)1-3-9(11)10-4-2-8(18(21)22)6-12(10)23;2-1(3,4)8(5,6)7/h1-6H;(H,5,6,7)/q+1;/p-1 |
InChI-Schlüssel |
RNOLRSQVOBCKGG-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])[S+](C3=C2C=CC(=C3)[N+](=O)[O-])C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Kanonische SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])[S+](C3=C2C=CC(=C3)[N+](=O)[O-])C(F)(F)F.C(F)(F)(F)S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3,4-Dihydro-3-[(4-morpholinyl)methyl]-2H-1,4-benzoxazine](/img/structure/B154440.png)













